molecular formula C18H19NO4S B2375921 (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035021-62-4

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2375921
CAS No.: 2035021-62-4
M. Wt: 345.41
InChI Key: BRPBEKQJICUYGV-CMDGGOBGSA-N
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Description

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the thiazepine family and is known for its unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Antimicrobial Properties

Compounds related to (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one have been studied for their antimicrobial activities. A study by Chate et al. (2011) explored the synthesis of 1,5-Benzothiazepines, which showed comparable potency to standard drugs in antimicrobial activities. Similarly, Rani et al. (2012) and Rani et al. (2015) reported the synthesis and in vitro antibacterial activity of novel pyrazoline derivatives, including those with furan-2-yl groups, demonstrating promising antibacterial properties.

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives, including those with furan-2-yl groups, was investigated by Kumari et al. (2017). This study highlighted how these compounds exhibit bathochromic shifts in absorption and fluorescence spectra from non-polar to polar solvents.

Antioxidant Potential

A study by Prabakaran et al. (2021) synthesized a series of chalcone derivatives, including furan-2-carbonyl groups, finding them to be potential antioxidants based on in vitro activities and molecular docking studies.

Synthesis and Structural Studies

Various studies have focused on the synthesis and structural analysis of compounds related to this compound. Zaharia et al. (2008) performed a condensation reaction involving phenyl-thiazol compounds, yielding structurally diverse products. Al-Omran et al. (2011) conducted Knoevenagel condensation to synthesize novel derivatives with furan-2-carbaldehyde, providing insights into the E/Z configuration of these compounds.

Properties

IUPAC Name

(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(9-8-16-7-4-13-23-16)19-11-10-17(24(21,22)14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPBEKQJICUYGV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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